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molecular formula C10H13NO2 B8774856 N-Isopropylbenzo[d][1,3]dioxol-5-amine CAS No. 10368-14-6

N-Isopropylbenzo[d][1,3]dioxol-5-amine

Cat. No. B8774856
M. Wt: 179.22 g/mol
InChI Key: TYCLZWSARRVFGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465472B1

Procedure details

The title compound was prepared from N-isopropyl-3,4-(methylenedioxy)aniline and NaOCN by the procedure described in example 5 in 83% yield. 1H NMR (CDCl3): 6.85-6.65 (m, 3H), 6.04 (s, 2H), 4.82 (m, 1H), 4.21 (br s, 2H), 1.06 (d, J=6.6, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
NaOCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
83%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]2[O:11][CH2:12][O:13][C:7]=2[CH:6]=1)([CH3:3])[CH3:2].[O:14]([C:16]#[N:17])[Na]>>[CH:1]([N:4]([C:5]1[CH:10]=[CH:9][C:8]2[O:11][CH2:12][O:13][C:7]=2[CH:6]=1)[C:16]([NH2:17])=[O:14])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)NC1=CC2=C(C=C1)OCO2
Name
NaOCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
O([Na])C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(=O)N)C1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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